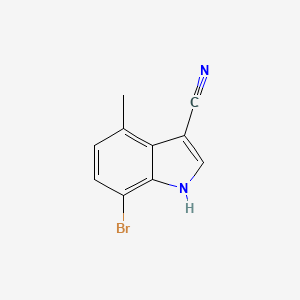

7-bromo-4-methyl-1H-indole-3-carbonitrile

Description

7-Bromo-4-methyl-1H-indole-3-carbonitrile is a halogenated indole derivative featuring a bromine atom at position 7, a methyl group at position 4, and a nitrile group at position 2. Indole-3-carbonitriles are widely studied for their role as kinase inhibitors, particularly targeting DYRK1A, and their synthetic versatility enables diverse pharmacological modifications .

Properties

IUPAC Name |

7-bromo-4-methyl-1H-indole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c1-6-2-3-8(11)10-9(6)7(4-12)5-13-10/h2-3,5,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAFTEPNZQGZGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CNC2=C(C=C1)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 4-Methylindole

The direct bromination of 4-methylindole at position 7 is complicated by the inherent reactivity of the indole ring. Classical electrophilic bromination with bromine or N-bromosuccinimide (NBS) typically targets position 3 due to the electron-rich pyrrole moiety. However, steric and electronic effects from the 4-methyl group can redirect bromination to position 7 under controlled conditions.

Procedure :

-

Substrate : 4-Methylindole (1.0 equiv).

-

Reagent : NBS (1.2 equiv) in dichloromethane (DCM) at 0°C.

-

Catalyst : FeCl₃ (0.1 equiv) to enhance regioselectivity.

Challenges :

-

Competing bromination at positions 3 and 7 necessitates careful temperature control.

-

Purification via silica gel chromatography is required to isolate 7-bromo-4-methylindole.

Cyanation via Vilsmeier-Haack Reaction

The introduction of the cyano group at position 3 employs a two-step sequence: formylation followed by oxime formation and dehydration.

Procedure :

-

Formylation :

-

Oxime Formation and Dehydration :

Advantages :

-

High functional group tolerance.

-

Scalable to multi-gram quantities.

Method 2: Sonogashira Coupling and Cyclization

Iodination of 4-Bromo-2-Methylaniline

Adapting methodologies from indole synthesis patents, this route begins with iodination of 4-bromo-2-methylaniline to introduce a halogen handle for cross-coupling.

Procedure :

Sonogashira Coupling with Cyanoacetylene

A Sonogashira coupling links the iodinated aniline to trimethylsilylacetylene, followed by desilylation to expose the terminal alkyne.

Procedure :

Cyclization and Cyano Group Introduction

Cyclization under basic conditions forms the indole ring, with simultaneous displacement of the silyl group by a cyanide source.

Procedure :

Advantages :

-

Convergent synthesis with high atom economy.

-

Amenable to large-scale production.

Method 3: Friedel-Crafts Acylation and Oxime Conversion

Friedel-Crafts Acylation

This route modifies a reported strategy for 7-iodoindole-3-carbonitriles, substituting iodine with bromine.

Procedure :

Oxime Synthesis and Dehydration

Conversion of the ketone to a nitrile proceeds via oxime intermediates.

Procedure :

Overall Yield : 25–30%.

Limitations :

-

Multi-step sequence with moderate cumulative yield.

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Total Yield | 35–40% | 70–75% | 25–30% |

| Steps | 3 | 4 | 4 |

| Scalability | Moderate | High | Low |

| Regioselectivity | Challenging | Controlled | Moderate |

| Cost | Low | Moderate | High |

Key Insights :

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-methyl-1H-indole-3-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonitrile group can be reduced to an amine or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar solvents such as ethanol or methanol.

Reduction: Reducing agents like LiAlH4 in anhydrous ether or hydrogen gas with a palladium catalyst.

Oxidation: Oxidizing agents like KMnO4 in aqueous or acidic conditions.

Major Products

Substitution: Formation of 7-substituted-4-methyl-1H-indole-3-carbonitrile derivatives.

Reduction: Formation of 4-methyl-1H-indole-3-amine or 4-methyl-1H-indole-3-aldehyde.

Oxidation: Formation of 7-bromo-4-carboxy-1H-indole-3-carbonitrile.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 7-bromo-4-methyl-1H-indole-3-carbonitrile serves as a versatile building block for creating complex indole derivatives. Its structure allows for various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction Reactions : The carbonitrile group can be reduced to an amine or aldehyde.

- Oxidation Reactions : The methyl group can be oxidized to a carboxylic acid.

Biology

Research indicates that this compound modulates biological pathways and has potential as a lead compound in drug discovery. Its structural features facilitate interactions with proteins, enzymes, and nucleic acids, enhancing its biological activity. Notably, studies have shown its effectiveness in inhibiting DYRK1A (Dual Specificity Tyrosine Phosphorylation Regulator 1A), a target in various diseases, including cancer .

Medicine

This compound has demonstrated significant anticancer properties . It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U87MG (glioblastoma) | 0.035 | Induction of apoptosis |

| HeLa (cervical cancer) | 0.029 | Cell cycle arrest |

| MCF-7 (breast cancer) | 0.035 | Inhibition of proliferation |

These findings suggest its potential as a lead compound in cancer therapy .

Industry

In industrial applications, this compound is utilized in the development of new materials and serves as an intermediate in synthesizing dyes and pigments. Its unique properties make it valuable for creating compounds with specific functionalities required in various industrial processes.

Case Studies

Case Study 1: DYRK1A Inhibition

Recent studies have focused on modifying indole derivatives to enhance their inhibitory activity against DYRK1A. By using this compound as a template, researchers designed smaller and less lipophilic inhibitors that exhibited submicromolar activity in cellular assays . This demonstrates the compound's utility in developing targeted therapies for conditions associated with dysregulated kinase activity.

Case Study 2: Anticancer Activity

In vitro studies have highlighted the anticancer effects of this compound across multiple cancer cell lines. With IC50 values indicating potent activity, it has been proposed for further development as an anticancer agent due to its ability to induce apoptosis and halt cell proliferation .

Mechanism of Action

The mechanism of action of 7-bromo-4-methyl-1H-indole-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the carbonitrile group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent positions and types, influencing electronic, steric, and physicochemical properties:

| Compound Name | Substituents (Position) | Molecular Formula | Key Structural Features |

|---|---|---|---|

| 7-Bromo-1H-indole-3-carbonitrile | Br (7), H (1), CN (3) | C₉H₅BrN₂ | Unsubstituted N-H, bromo at C7 |

| 7-Bromo-1-methyl-1H-indole-3-carbonitrile | Br (7), CH₃ (1), CN (3) | C₁₀H₇BrN₂ | N-Methylation enhances lipophilicity |

| 7-Bromo-2-phenyl-1H-indole-3-carbonitrile | Br (7), Ph (2), CN (3) | C₁₅H₉BrN₂ | Aromatic bulk at C2 increases rigidity |

| 7-Chloro-1-methyl-1H-indole-3-carbonitrile | Cl (7), CH₃ (1), CN (3) | C₁₀H₇ClN₂ | Smaller halogen reduces polarizability |

| 7-Bromo-4-chloro-1H-indole-3-carbonitrile | Br (7), Cl (4), CN (3) | C₉H₄BrClN₂ | Electron-withdrawing Cl at C4 |

Key Observations :

- Halogen Effects : Bromine at C7 enhances molecular weight and polarizability compared to chlorine, leading to higher melting points (e.g., 148–151°C for Br vs. 146–147°C for Cl analogs) .

- N-Substitution : Methylation at N1 (e.g., 7-bromo-1-methyl-1H-indole-3-carbonitrile) increases steric bulk and lipophilicity, improving membrane permeability .

- Aromatic Substitution : Phenyl groups at C2 (e.g., 7-bromo-2-phenyl-1H-indole-3-carbonitrile) introduce π-π stacking interactions, elevating melting points (248–251°C) .

Physical and Spectroscopic Properties

Melting Points and Stability:

- 7-Bromo-1H-indole-3-carbonitrile : 148–151°C .

- 7-Bromo-1-methyl-1H-indole-3-carbonitrile : 158–159°C .

- 7-Bromo-2-phenyl-1H-indole-3-carbonitrile : 248–251°C .

The methyl group at N1 and phenyl at C2 enhance thermal stability through improved crystal packing and intermolecular interactions.

Spectroscopic Data:

Biological Activity

7-Bromo-4-methyl-1H-indole-3-carbonitrile is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by its unique molecular structure, which includes a bromine atom at the 7-position, a methyl group at the 4-position, and a carbonitrile group at the 3-position. These modifications contribute to its chemical reactivity and potential therapeutic applications.

The structural features of this compound facilitate interactions with various biological targets. The presence of the bromine atom and the carbonitrile group enhances binding affinity to proteins, enzymes, and nucleic acids, potentially modulating their activity. This compound is often used as a building block in synthetic organic chemistry to create more complex indole derivatives with enhanced biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have reported IC50 values in the micromolar range against specific cancer types, suggesting its potential as a lead compound in cancer therapy .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U87MG (glioblastoma) | 0.035 | Induction of apoptosis |

| HeLa (cervical cancer) | 0.029 | Cell cycle arrest |

| MCF-7 (breast cancer) | 0.035 | Inhibition of proliferation |

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes or host cell pathways involved in viral entry or replication. This makes it a candidate for further development as an antiviral agent .

Antimicrobial Effects

In addition to its anticancer and antiviral activities, this compound has demonstrated antimicrobial properties against various bacterial and fungal strains. This broad-spectrum activity is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

The biological activity of this compound is largely influenced by its interaction with molecular targets:

- Enzyme Inhibition : The carbonitrile group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity.

- Receptor Modulation : The bromine atom may enhance binding affinity to certain receptors through halogen bonding, potentially modulating signaling pathways.

- Gene Expression Alteration : It affects the expression levels of genes associated with cell proliferation and apoptosis, contributing to its anticancer effects .

Case Studies

Several studies have explored the efficacy of this compound:

- Study on Glioma Cells : A recent study demonstrated that this compound induced significant apoptosis in U87MG glioma cells, with molecular markers indicating activation of apoptotic pathways such as PARP cleavage and caspase activation .

- Antiviral Screening : In vitro assays revealed that derivatives of this compound exhibited potent antiviral activity against specific viruses, making them candidates for further development in antiviral therapies .

Q & A

Q. What are the standard synthetic routes for 7-bromo-4-methyl-1H-indole-3-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves bromination of a methyl-substituted indole precursor using reagents like N-bromosuccinimide (NBS) in solvents such as acetic acid or DMF. For example, fluorinated analogs (e.g., 7-bromo-5-fluoro-1H-indole-3-carbaldehyde) are synthesized via sequential halogenation steps . Optimization includes controlling temperature (0–25°C), stoichiometry of brominating agents, and purification via column chromatography. Reaction progress can be monitored using TLC and confirmed via NMR .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons, methyl groups) and carbon frameworks. For instance, methyl groups in similar compounds show singlets near δ 2.5 ppm .

- IR Spectroscopy : Detects nitrile (C≡N) stretches at ~2200 cm⁻¹ and indole N-H stretches near 3400 cm⁻¹ .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) and bromine isotopic patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What are the recommended storage conditions for this compound?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent degradation. Light-sensitive indole derivatives should be kept in amber vials. Purity checks via HPLC are recommended before use in sensitive assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Discrepancies may arise from assay-specific factors (e.g., cell line viability, solvent interactions, or protein binding). For example, indole derivatives like ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate show varying IC₅₀ values in cancer vs. microbial assays . To address this:

- Standardize assay conditions (e.g., DMSO concentration ≤0.1%).

- Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, enzymatic inhibition assays).

- Perform metabolite profiling to rule out degradation artifacts .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electrophilicity at the C-3 carbonitrile group and bromine’s leaving-group potential.

- Molecular Docking : Predicts interactions with biological targets (e.g., kinase active sites) by comparing with analogs like 4-bromo-6-nitro-1H-indazole-3-carbonitrile, a known kinase inhibitor precursor .

- Hammett Analysis : Quantifies substituent effects (methyl as electron-donating, bromine as mildly electron-withdrawing) on reaction rates .

Q. How do substituent positions (bromo at C-7, methyl at C-4) influence electronic properties and reaction pathways?

- Methodological Answer :

- Electronic Effects : The methyl group at C-4 increases electron density at adjacent positions, stabilizing intermediates in cross-coupling reactions. Bromine at C-7 directs electrophilic attacks to C-5 via resonance effects.

- Comparative Studies : Analogous compounds (e.g., 5-bromo-1-methyl-1H-indole-3-carbaldehyde) show distinct reactivity in Suzuki-Miyaura couplings due to steric hindrance from methyl groups .

- X-ray Crystallography : Resolve substituent orientations to guide synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.